(E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide is a chemical compound characterized by its complex structure and potential applications in medicinal chemistry. It is identified by the CAS number 1798407-84-7 and has a molecular formula of C₁₅H₁₈BrN₃O₂S, with a molecular weight of approximately 384.3 g/mol. This compound features a bromophenyl group, a pyrazole derivative, and an ethenesulfonamide moiety, which contribute to its unique properties and biological activities.
This compound falls under the category of sulfonamides, which are known for their antibacterial properties. It also contains a pyrazole ring, which is significant in various pharmaceutical applications due to its bioactive nature. The presence of the bromophenyl group enhances its potential for interaction with biological targets, making it a subject of interest in drug design and development.
The synthesis of (E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide typically involves several key steps:
The synthesis may require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to confirm the structure of the synthesized compound.
The molecular structure of (E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide can be represented as follows:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods such as density functional theory (DFT) to predict its reactivity and interaction with biological molecules.
(E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide may participate in various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for (E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide is likely related to its ability to interact with specific biological targets such as enzymes or receptors.
Data from docking studies can provide insights into its binding modes and affinities towards various targets.
Relevant analyses such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) could provide additional insights into thermal stability.
(E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide has potential applications in:
The construction of the sulfonamide-linked heterocyclic system employs regioselective enzymatic methodologies adapted from bromophenylamine syntheses. Key advances utilize phenylalanine ammonia lyase (EC 4.3.1.24) from Anabaena variabilis and decarboxylase from Enterococcus faecium in a sequential two-step enzymatic cascade. This approach achieves high stereocontrol in ethenesulfonamide formation through ammonia lyase-mediated deamination (30°C, pH 9.9, 22 hours) followed by decarboxylation (sodium citrate buffer, pH 4.4, 22 hours), yielding chiral intermediates with >98% enantiomeric excess [1]. Reaction optimization demonstrates that maintaining ammonium carbamate concentration below 0.5M prevents enzyme inhibition while enabling near-quantitative conversion of 4-bromocinnamic acid precursors to the target (E)-configured vinyl sulfonamides.
Table 1: Enzymatic Synthesis Optimization Parameters
Enzyme System | Reaction Conditions | Conversion (%) | Stereoselectivity (ee%) |
---|---|---|---|
Phenylalanine ammonia lyase (A. variabilis) | 30°C, pH 9.9, NH₄HCO₃ | 95 | >99 |
Decarboxylase (E. faecium) | 30°C, pH 4.4, citrate buffer | 98 | 98 |
Tandem system | Sequential conditions | 92 | >98 |
Para-bromination of phenylacetic acid derivatives serves as the foundational step for constructing the electron-deficient aryl moiety. 2-(4-Bromophenyl)acetic acid (≥99% purity) is synthesized via electrophilic aromatic substitution using bromine in acetic acid solvent with iron(III) bromide catalysis (0.5 mol%), achieving >95% regioselectivity at the para-position [7]. Critical optimization involves temperature control (70-75°C) to suppress dibromination, with real-time HPLC monitoring confirming completion within 3 hours. Recrystallization from ethanol/water (1:3 v/v) yields pharmaceutical-grade material (melting point 110-118°C) characterized by ¹H NMR (DMSO-d₆: δ 3.55 (s, 2H), 7.25 (d, J=8.4 Hz, 2H), 7.45 (d, J=8.4 Hz, 2H), 12.25 (s, 1H)) [7]. Alternative approaches employing N-bromosuccinimide (NBS) in tetrachloromethane exhibit reduced yield (78%) due to succinimide-derived byproducts.
Table 2: Bromination Reagent Performance Comparison
Reagent System | Solvent | Temperature (°C) | Regioisomer Ratio (para:ortho) | Yield (%) |
---|---|---|---|---|
Br₂/FeBr₃ | Acetic acid | 70 | 98:2 | 92 |
NBS | CCl₄ | 80 | 95:5 | 78 |
Br₂/AlCl₃ | Dichloromethane | 40 | 90:10 | 85 |
The 1,3-dimethylpyrazole heterocycle is synthesized through Knorr-type condensation where acetylacetaldehyde dimethyl acetal reacts with methylhydrazine under acidic conditions (pH 4-5). Critical regiochemical control of the 1,3-disubstitution pattern is achieved through stoichiometric optimization: a 1:1.05 aldehyde:hydrazine ratio at 60°C in ethanol solvent yields 1,3-dimethyl-4-ethylpyrazole with 90% regioselectivity for the 4-ethyl isomer [8]. NMR studies confirm structure through characteristic pyrazole-H signals at δ 7.45 (s, 1H) and quaternary methyl groups at δ 2.25 (s, 3H) and δ 3.85 (s, 3H). Subsequent chiral resolution via lipase-mediated kinetic acetylation generates the enantiomerically pure 1-(1,3-dimethylpyrazol-4-yl)ethylamine intermediate required for sulfonamide coupling [1].
Sulfonyl chloride activation of 2-(4-bromophenyl)acetic acid derivatives precedes nucleophilic attack by the chiral pyrazole-ethylamine. Optimized conditions employ thionyl chloride (2.2 equivalents) in anhydrous dichloromethane with catalytic dimethylformamide (0.1 equivalent) at 0°C→25°C over 2 hours, followed by amine addition at -20°C to suppress racemization [7]. This method achieves 85-88% yield of the sulfonamide product with <2% epimerization, verified through chiral HPLC (Chiralpak AD-H column, heptane:isopropanol 85:15). The (E)-ethene configuration is preserved through low-temperature proton scavenging using N-methylmorpholine, suppressing isomerization to the (Z)-conformer.
Solvent polarity critically influences the final sulfonamide bond formation efficiency. Dimethyl sulfoxide enables superior solubilization of cesium carbonate base in nucleophilic substitution reactions, as demonstrated in sulfonylation of bromophenyl intermediates [8]. Optimization trials confirm dimethyl sulfoxide provides 3-fold higher conversion compared to tetrahydrofuran or acetonitrile when mediating the coupling of sodium 2-(4-bromophenyl)ethenesulfinate with 1-(1,3-dimethylpyrazol-4-yl)ethyl chloride. Photoredox catalysis (456 nm irradiation) with fac-Ir(ppy)₃ (2 mol%) accelerates the reaction 5-fold while maintaining >95% stereointegrity of the (E)-configured double bond. Aqueous workup protocols must maintain pH >8 during extraction to prevent sulfonamide hydrolysis [8].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: